molecular formula C12H11NO3S B12750310 2H,6H-(1,3)Thiazino(3,2-b)isoquinolin-6-one, 3,4-dihydro-, 1,1-dioxide CAS No. 67755-10-6

2H,6H-(1,3)Thiazino(3,2-b)isoquinolin-6-one, 3,4-dihydro-, 1,1-dioxide

Cat. No.: B12750310
CAS No.: 67755-10-6
M. Wt: 249.29 g/mol
InChI Key: DZCOGWVTGHUYBS-UHFFFAOYSA-N
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Description

2H,6H-(1,3)Thiazino(3,2-b)isoquinolin-6-one, 3,4-dihydro-, 1,1-dioxide: is a complex organic compound with a unique structure that includes a thiazine ring fused to an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H,6H-(1,3)Thiazino(3,2-b)isoquinolin-6-one, 3,4-dihydro-, 1,1-dioxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate thiazine ring, followed by its fusion with an isoquinoline derivative. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2H,6H-(1,3)Thiazino(3,2-b)isoquinolin-6-one, 3,4-dihydro-, 1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce different thiazine derivatives. Substitution reactions can introduce new functional groups, leading to a variety of isoquinoline-based compounds .

Scientific Research Applications

2H,6H-(1,3)Thiazino(3,2-b)isoquinolin-6-one, 3,4-dihydro-, 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H,6H-(1,3)Thiazino(3,2-b)isoquinolin-6-one, 3,4-dihydro-, 1,1-dioxide involves its interaction with molecular targets within biological systems. The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular components .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazine and isoquinoline derivatives, such as:

  • 3,4-dihydro-2H,6H-[1,3]thiazino[2,3-b]quinazolin-6-one
  • 3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazolin-6-one
  • 6-phenyl-5-phenylsulfanyl-imidazo(2,1-B)thiazole

Uniqueness

What sets 2H,6H-(1,3)Thiazino(3,2-b)isoquinolin-6-one, 3,4-dihydro-, 1,1-dioxide apart is its unique combination of the thiazine and isoquinoline structures, which imparts distinct chemical and biological properties.

Properties

CAS No.

67755-10-6

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

1,1-dioxo-3,4-dihydro-2H-[1,3]thiazino[3,2-b]isoquinolin-6-one

InChI

InChI=1S/C12H11NO3S/c14-12-10-5-2-1-4-9(10)8-11-13(12)6-3-7-17(11,15)16/h1-2,4-5,8H,3,6-7H2

InChI Key

DZCOGWVTGHUYBS-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CC3=CC=CC=C3C2=O)S(=O)(=O)C1

Origin of Product

United States

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